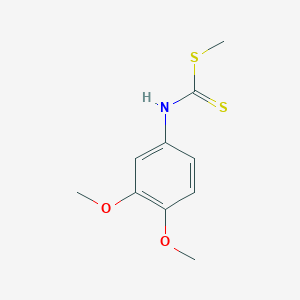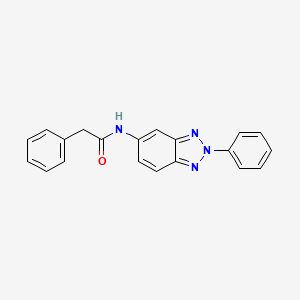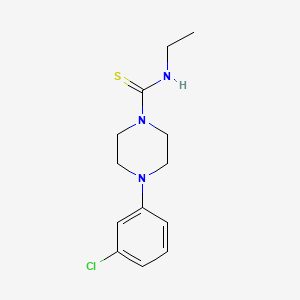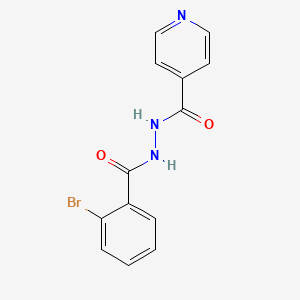
methyl (3,4-dimethoxyphenyl)dithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3,4-dimethoxyphenyl)dithiocarbamate, also known as Metam-sodium, is a widely used soil fumigant in agriculture. It is a highly effective pesticide that is used to control soil-borne pests and diseases in crops such as potatoes, tomatoes, strawberries, and ornamental plants. Metam-sodium is a water-soluble compound that is easily absorbed by plant roots and can penetrate the soil to a depth of several feet. In
Mecanismo De Acción
Methyl (3,4-dimethoxyphenyl)dithiocarbamate works by inhibiting the activity of enzymes involved in cellular respiration in soil-borne pests and diseases. This leads to the accumulation of toxic metabolites that ultimately result in the death of the organism. This compound is also effective against weed seeds and soil-borne pathogens such as fungi, bacteria, and nematodes.
Biochemical and Physiological Effects:
This compound can have adverse effects on human health and the environment. Exposure to this compound can cause irritation of the skin, eyes, and respiratory system. Long-term exposure can lead to more serious health effects such as neurological damage, liver and kidney damage, and cancer. This compound can also have negative impacts on non-target organisms such as earthworms, beneficial insects, and soil microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (3,4-dimethoxyphenyl)dithiocarbamate is a highly effective soil fumigant that can control a wide range of soil-borne pests and diseases. It is also relatively inexpensive and easy to apply. However, the use of this compound is associated with several limitations. It can have negative impacts on human health and the environment, and it can also lead to the development of pesticide-resistant pests and diseases.
Direcciones Futuras
Future research on methyl (3,4-dimethoxyphenyl)dithiocarbamate should focus on developing safer and more sustainable alternatives to this pesticide. This could include the development of biological control methods, such as the use of beneficial microorganisms and natural predators, as well as the use of crop rotation and other cultural practices to reduce soil-borne pests and diseases. Additionally, future research should also focus on improving our understanding of the environmental fate and transport of this compound, as well as its potential impacts on human health and the environment.
Métodos De Síntesis
Methyl (3,4-dimethoxyphenyl)dithiocarbamate is synthesized from the reaction between carbon disulfide, methylamine, and 3,4-dimethoxyaniline. The reaction is carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow to brown liquid that is highly soluble in water.
Aplicaciones Científicas De Investigación
Methyl (3,4-dimethoxyphenyl)dithiocarbamate has been extensively studied for its pesticidal properties and its potential impact on human health and the environment. Scientific research has focused on the effectiveness of this compound as a soil fumigant, its persistence in the soil, and its potential for leaching into groundwater. Studies have also been conducted to evaluate the impact of this compound on non-target organisms such as earthworms, beneficial insects, and soil microorganisms.
Propiedades
IUPAC Name |
methyl N-(3,4-dimethoxyphenyl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S2/c1-12-8-5-4-7(6-9(8)13-2)11-10(14)15-3/h4-6H,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMUREXLSZHDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)
![2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5694516.png)
![dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)

![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)

![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)
